2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)butanoic acid

説明

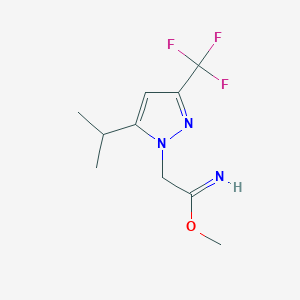

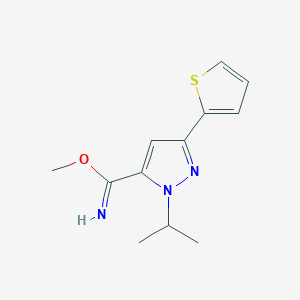

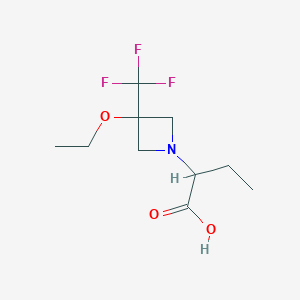

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)butanoic acid is an organic compound with the molecular formula C10H16F3NO3 . It has a molecular weight of 255.23 g/mol.

Synthesis Analysis

The synthesis of azetidine derivatives, such as 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)butanoic acid, can be achieved through a series of reactions. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)butanoic acid is defined by its molecular formula, C10H16F3NO3 . The exact mass of the molecule is 255.108231 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)butanoic acid include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition . The Suzuki–Miyaura cross-coupling reaction is also used for the diversification of novel heterocyclic amino acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)butanoic acid are defined by its molecular structure. It has a molecular weight of 255.23 g/mol and a molecular formula of C10H16F3NO3 .科学的研究の応用

Drug Synthesis and Pharmaceutical Applications

Biodegradation and Fate in the Environment : Research on related compounds like ethyl tert-butyl ether (ETBE) has shown microbial ability to degrade such compounds in soil and groundwater, which could provide insights into the environmental processing or degradation pathways of similar structures, including 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)butanoic acid. The aerobic biodegradation pathways of ETBE, for instance, involve initial hydroxylation followed by the formation of intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), highlighting the potential microbial degradation routes for structurally related compounds (Thornton et al., 2020).

Synthesis of Value-Added Chemicals : Levulinic acid (LEV), derived from biomass, illustrates the potential of bio-based building blocks for synthesizing a wide range of chemicals, including 2-butanone and 2-methyltetrahydrofuran. The carbonyl and carboxyl functional groups of LEV make it versatile for drug synthesis, implying that similar functional groups in 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)butanoic acid could be exploited for similar applications (Zhang et al., 2021).

Environmental and Analytical Applications

Microbial Degradation of Polyfluoroalkyl Chemicals : The study of the environmental biodegradability of polyfluoroalkyl chemicals has implications for understanding the degradation pathways of complex structures like 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)butanoic acid. Research indicates that microbial processes can break down non-fluorinated functionalities, leading to the formation of perfluoroalkyl acids, which are persistent environmental contaminants (Liu & Avendaño, 2013).

Chemical Synthesis and Material Science

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives : The application of metathesis reactions in synthesizing cyclic β-amino acids highlights the synthetic versatility of amino acid derivatives. This research area, focusing on selective and stereocontrolled methodologies, offers insights into the synthesis of densely functionalized derivatives, possibly including structures similar to 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)butanoic acid (Kiss et al., 2018).

特性

IUPAC Name |

2-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-3-7(8(15)16)14-5-9(6-14,17-4-2)10(11,12)13/h7H,3-6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUSWXKGZXAYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CC(C1)(C(F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。